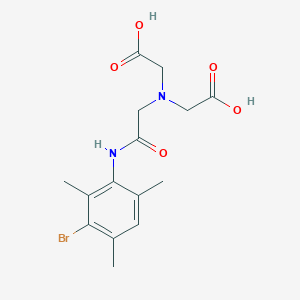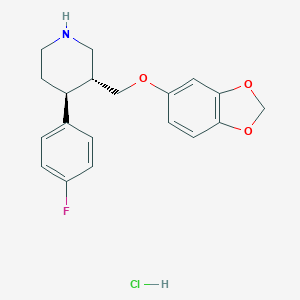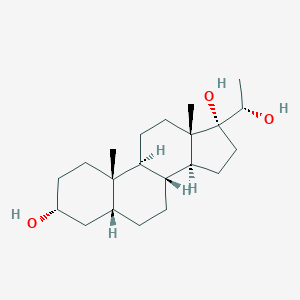
4-Chlor-3-(trifluormethyl)phenylisocyanat
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and bioactive molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
Target of Action
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a biochemical reagent .
Biochemical Pathways
4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . This suggests that it may play a role in the biochemical pathways leading to the formation of these compounds.
Action Environment
The action of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of moisture . It should also be kept away from heat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be synthesized from 4-chloro-3-(trifluoromethyl)aniline. The aniline derivative undergoes a reaction with phosgene (COCl2) to form the isocyanate. The reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of 4-chloro-3-(trifluoromethyl)phenyl isocyanate involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene. The process is optimized to maximize yield and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(trifluoromethyl)phenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Water: Hydrolyzes the isocyanate to form the corresponding amine.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl isocyanate: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)phenyl isocyanate: Similar structure but lacks the chlorine atom.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups instead of one.
Uniqueness
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both chlorine and trifluoromethyl substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Eigenschaften
IUPAC Name |
1-chloro-4-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZEUQTGLSUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369818 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-78-6 | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in sorafenib synthesis?
A: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate serves as a crucial reactant in the final stages of sorafenib synthesis. It reacts with 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule [, , ]. This reaction typically takes place in a suitable solvent, and post-treatment procedures are employed to obtain high-purity sorafenib [].
Q2: Are there any alternative synthesis routes for sorafenib that avoid using 4-Chloro-3-(trifluoromethyl)phenyl isocyanate?
A: Yes, researchers have explored alternative synthetic pathways for sorafenib. One approach involves using the less expensive and more readily available 4-amino-3-fluorophenol instead of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate []. This method utilizes a protection group strategy to prevent unwanted side reactions and improve yield.
Q3: What are the challenges associated with using 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in sorafenib synthesis?
A: One challenge is the potential formation of impurities during the reaction, which can impact the purity and yield of sorafenib []. Researchers have developed strategies to address this, such as removing alkali from the reaction mixture by washing with water before introducing 4-Chloro-3-(trifluoromethyl)phenyl isocyanate [].
Q4: Are there any studies on the stability of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate?
A: While the provided research focuses on its role in sorafenib synthesis, a study mentions synthesizing 4-Chloro-3-(trifluoromethyl)phenyl isocyanate from 4-chloro-3-trifluoromethylaniline and triphosgene []. This suggests potential instability of the isocyanate, requiring its immediate use in the subsequent reaction with 4-bromoaniline.
Q5: What are the implications of deuteration on the biological activity of compounds derived from 4-Chloro-3-(trifluoromethyl)phenyl isocyanate?
A: Research indicates that replacing specific hydrogen atoms with deuterium in a bisarylurea compound, structurally similar to sorafenib and synthesized using a deuterated form of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, results in antitumor activity []. This highlights the potential of deuteration in modifying pharmacological properties and improving drug efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid](/img/structure/B129127.png)
![(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid](/img/structure/B129129.png)











